molecular formula C14H16FN5O B2487366 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 920463-91-8

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2487366
CAS No.: 920463-91-8
M. Wt: 289.314
InChI Key: ZGQOOOHNZFPHFL-UHFFFAOYSA-N
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Description

N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates two key pharmacophoric elements: a tetrazole ring and a fluorophenyl group. The 1H-tetrazole moiety is a versatile carboxylic acid bioisostere, which can be utilized by researchers to modulate key drug-like properties such as potency, metabolic stability, and bioavailability in candidate molecules . The incorporation of a fluorine atom on the phenyl ring is a common strategy to influence electronic characteristics, membrane permeability, and the overall pharmacokinetic profile of lead compounds . The cyclopentanecarboxamide segment provides a conformationally constrained lipophilic backbone, contributing to the molecule's three-dimensional shape and its potential to engage with hydrophobic pockets in biological targets. This combination of features makes this compound a valuable intermediate for constructing novel molecular entities. Potential research applications include its use as a building block in the synthesis of small-molecule libraries for high-throughput screening, or as a core template in structure-activity relationship (SAR) studies targeting various enzyme families. It is strictly for research applications in a controlled laboratory environment.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c15-11-6-3-7-12(8-11)20-13(17-18-19-20)9-16-14(21)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQOOOHNZFPHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide typically involves multiple steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a suitable catalyst such as zinc chloride to form 3-fluorophenyltetrazole.

  • Attachment to the Cyclopentanecarboxamide: : The 3-fluorophenyltetrazole can then be reacted with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the amide bond formation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrazole ring, which can be sensitive to oxidative conditions.

  • Reduction: : Reduction reactions can target the amide group, potentially converting it to an amine under strong reducing conditions.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be employed under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its tetrazole ring, which mimics the carboxylate group in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Industry

Industrially, this compound can be used in the development of agrochemicals and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and ionic interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Targets and Structural Analogues

The compound shares structural similarities with ARBs and their impurities, particularly Irbesartan-related compounds. Key comparisons include:

Compound Structure Key Substituents Pharmacological Role Synthesis Yield
Target Compound Cyclopentanecarboxamide + 3-fluorophenyl-tetrazole 3-Fluorophenyl, cyclopentane Potential AT1 antagonist (hypothesized) Not explicitly reported
Irbesartan Impurity A (CAS 748812-53-5) Cyclopentanecarboxamide + biphenyl-tetrazole Biphenyl, pentanoylamino Impurity in Irbesartan synthesis 93% (general procedure 4 in related syntheses)
Losartan (Dup 753) Biphenyl-tetrazole + imidazole Biphenyl, chlorophenyl AT1 antagonist (FDA-approved) 88–95% (tetrazole derivatization)
EXP3174 (Losartan metabolite) Biphenyl-tetrazole + carboxylate Biphenyl, chloro Active metabolite of Losartan N/A
Valsartan Biphenyl-tetrazole + valine Biphenyl, pentanoyl AT1 antagonist (FDA-approved) N/A

Key Observations :

  • The 3-fluorophenyl group in the target compound replaces the biphenyl moiety in Irbesartan and Losartan, likely reducing steric bulk and altering electronic interactions with the AT1 receptor.
  • The cyclopentanecarboxamide core is structurally distinct from the imidazole (Losartan) or valine (Valsartan) backbones, which may influence binding kinetics or metabolic pathways.
Functional Group Impact
  • Tetrazole Ring : Essential for binding to the AT1 receptor via ionic interactions with Lys199 and His183 residues. Substitution at the tetrazole’s phenyl position (e.g., 3-fluorophenyl vs. biphenyl) may alter binding affinity or selectivity .
  • Cyclopentane vs.

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings related to its activity.

The synthesis of this compound typically involves:

  • Formation of the Tetrazole Ring : This is achieved through a cycloaddition reaction between an azide and a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a catalyst like zinc chloride, resulting in the formation of 1-(3-fluorophenyl)-1H-tetrazole.
  • Introduction of the Cyclopentanecarboxamide Group : The tetrazole derivative is then alkylated with a cyclopentanecarboxylic acid derivative under basic conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring mimics certain biological molecules, allowing it to bind to active sites and modulate the activity of its targets. This interaction can lead to various biological effects depending on the target and involved pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrazole compounds can display significant antimicrobial properties, making them candidates for further development as antibiotics.
  • Anticancer Properties : Some studies have shown that tetrazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Neurological Effects : Research into related compounds suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of tetrazole derivatives, including this compound:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Gram-positive bacteria.
Study 2Showed inhibition of cancer cell lines with IC50 values indicating potent anticancer properties.
Study 3Investigated neuroprotective effects in animal models, suggesting potential applications in treating neurodegenerative diseases.

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